SKF 86466 Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

SKF 86466 Hydrochlorid wird aufgrund seiner selektiven Antagonisierung von Alpha-2-Adrenozeptoren in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Untersuchung der Struktur-Aktivitätsbeziehungen von Alpha-2-Adrenozeptorantagonisten.

Biologie: Untersuchung der Rolle von Alpha-2-Adrenozeptoren in der zellulären Signalübertragung und physiologischen Prozessen.

Medizin: Erforschung potenzieller therapeutischer Anwendungen bei Erkrankungen wie Bluthochdruck, Angstzuständen und Depressionen.

Industrie: Wird als Referenzverbindung bei der Entwicklung neuer Alpha-2-Adrenozeptorantagonisten verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch spezifische Bindung an Alpha-2-Adrenozeptoren an prä- und postsynaptischen Stellen. Diese Bindung hemmt die Wirkung von endogenen Katecholaminen, was zu verschiedenen physiologischen Wirkungen wie Vasodilatation und Blutdrucksenkung führt. Die Verbindung zeigt aufgrund struktureller Ähnlichkeiten auch eine gewisse antagonistische Aktivität an Alpha-1-Adrenozeptoren und 5-HT1A-Rezeptoren .

Wirkmechanismus

Target of Action

SKF 86466 hydrochloride is a potent and selective antagonist of α2-adrenoceptors . These receptors are primarily found in the brain and cardiovascular system, where they play a crucial role in regulating neurotransmitter release and vascular tone .

Mode of Action

SKF 86466 hydrochloride binds specifically to α2-adrenoceptors at both pre- and post-junctional sites . This binding inhibits the action of endogenous catecholamines such as norepinephrine, leading to a decrease in the activation of these receptors . Interestingly, SKF 86466 has also been reported to antagonize α1-adrenoceptors in humans . Furthermore, due to the structural similarity of receptors, SKF 86466 can bind to 5-HT1A receptors .

Biochemical Pathways

The primary biochemical pathway affected by SKF 86466 hydrochloride is the adrenergic signaling pathway . By blocking the activation of α2-adrenoceptors, SKF 86466 hydrochloride can alter the normal functioning of this pathway, leading to changes in neurotransmitter release and vascular tone .

Result of Action

The primary result of SKF 86466 hydrochloride’s action is its antihypertensive activity . By blocking the activation of α2-adrenoceptors, SKF 86466 hydrochloride can cause a decrease in blood pressure . This has been demonstrated in various rat models, where administration of SKF 86466 hydrochloride led to a decrease in diastolic blood pressure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SKF 86466 Hydrochlorid umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Umweltsicherheit optimiert. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, Durchflusssystemen und fortschrittlichen Reinigungstechniken, um hochreines this compound zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SKF 86466 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Benzazepinring zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Methylpositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten oder Ketonderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzazepinring einführen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-Chlor-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepinhydrochlorid

- SKF 83959 Hydrobromid

- SKF 81297 Hydrobromid

- SKF 82957 Hydrobromid

- SKF 83822 Hydrobromid

Einzigartigkeit

SKF 86466 Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Alpha-2-Adrenozeptorantagonist. Im Vergleich zu ähnlichen Verbindungen zeigt es eine höhere Affinität für Alpha-2-Adrenozeptoren und eine geringere Affinität für Alpha-1-Adrenozeptoren, was es zu einem wertvollen Werkzeug in der Forschung macht .

Eigenschaften

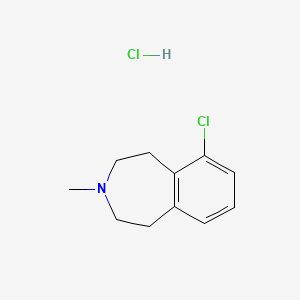

IUPAC Name |

6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQKVNMNAIFCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436918 | |

| Record name | SKF-86466 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86129-54-6 | |

| Record name | SKF-86466 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENALFOCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLW8APL9S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SKF 86466?

A1: SKF 86466 exerts its effects by selectively binding to α2-ARs and blocking the binding of endogenous agonists such as norepinephrine. This antagonism prevents the activation of downstream signaling pathways associated with α2-ARs. [, , , , ]

Q2: How does SKF 86466 differ from other α2-AR antagonists?

A2: SKF 86466 exhibits high selectivity for α2-ARs over other receptor subtypes, including α1-ARs and 5-HT1A receptors. This selectivity makes it a valuable tool for dissecting the specific roles of α2-ARs in various physiological processes. [, , , , ]

Q3: What are the downstream effects of blocking α2-ARs with SKF 86466?

A3: Blockade of α2-ARs by SKF 86466 can lead to a variety of physiological effects, depending on the specific location and function of the α2-ARs being targeted. These effects may include:

- Increased neurotransmitter release: α2-ARs typically inhibit the release of neurotransmitters like norepinephrine and dopamine. SKF 86466 can reverse this inhibition, leading to increased neurotransmitter levels in specific brain regions. [, , ]

- Enhanced chemoreceptor sensitivity: α2-ARs normally exert an inhibitory influence on carotid body chemoreceptors, which are responsible for sensing oxygen levels. SKF 86466 can potentiate the chemoreceptor response to hypoxia. [, ]

- Modulation of respiratory rhythm: α2-ARs play a role in regulating respiratory rhythm. SKF 86466 can disrupt this rhythm, leading to changes in breathing patterns. [, , ]

- Cardiovascular effects: SKF 86466 can influence blood pressure and heart rate, likely through its actions on both central and peripheral α2-ARs. [, , ]

Q4: Does SKF 86466 demonstrate any agonist activity at α2-ARs?

A4: While primarily classified as an antagonist, research suggests that SKF 86466 may exhibit partial agonist activity at certain α2-AR subtypes under specific experimental conditions. This partial agonism has been observed in studies using mutant α2-ARs or co-expression with specific G proteins. [, ]

Q5: What is the role of SKF 86466 in studying dopamine release in the hippocampus?

A5: Studies utilizing SKF 86466 have provided evidence for the presence of dopamine release from local dopaminergic nerve terminals in the hippocampus. Administration of SKF 86466 resulted in detectable dopamine levels in hippocampal dialysates, suggesting that α2-ARs may modulate dopamine release in this brain region. []

Q6: How does SKF 86466 impact the hypothermic effects of clozapine?

A6: Research indicates that SKF 86466 effectively blocks the hypothermia induced by clozapine in mice. This finding suggests that the hypothermic effect of clozapine is mediated, at least in part, through central α2-ARs. []

Q7: What is the significance of SKF 86466's selectivity for α2A-ARs over 5-HT1A receptors?

A7: The high selectivity of SKF 86466 for α2A-ARs over 5-HT1A receptors is crucial for differentiating between α2- and 5-HT1A-mediated actions. This selectivity makes SKF 86466 a valuable tool for researchers investigating the distinct roles of these receptors in various physiological and behavioral processes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.